molecular formula C10H9BrS B12813396 5-Bromo-2,7-dimethylbenzo[b]thiophene

5-Bromo-2,7-dimethylbenzo[b]thiophene

Katalognummer: B12813396
Molekulargewicht: 241.15 g/mol
InChI-Schlüssel: IUFGUUPATYUZSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,7-dimethylbenzo[b]thiophene is an organic compound with the molecular formula C10H9BrS. It belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the benzo[b]thiophene core. Benzo[b]thiophenes are known for their diverse applications in organic electronics, medicinal chemistry, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dimethylbenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,7-dimethylbenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,7-dimethylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,7-dimethylbenzo[b]thiophene has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.

    Materials Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Photocatalysis: Explored for its use in visible-light photocatalytic reactions

Wirkmechanismus

The mechanism of action of 5-Bromo-2,7-dimethylbenzo[b]thiophene depends on its specific application. In organic electronics, its electronic properties, such as charge transport and light absorption, play a crucial role. In medicinal chemistry, it may interact with biological targets through various molecular pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and methyl groups can influence its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2,7-dimethylbenzo[b]thiophene is unique due to the combination of the bromine atom and two methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in organic synthesis, materials science, and medicinal chemistry .

Eigenschaften

Molekularformel

C10H9BrS

Molekulargewicht

241.15 g/mol

IUPAC-Name

5-bromo-2,7-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-6-3-9(11)5-8-4-7(2)12-10(6)8/h3-5H,1-2H3

InChI-Schlüssel

IUFGUUPATYUZSS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1SC(=C2)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.